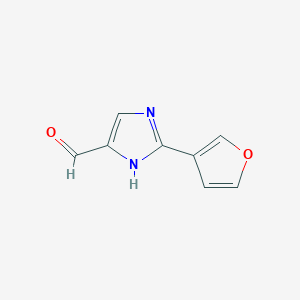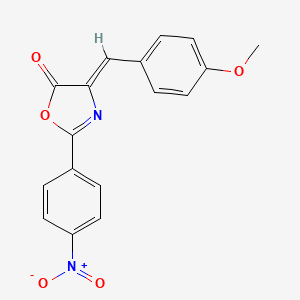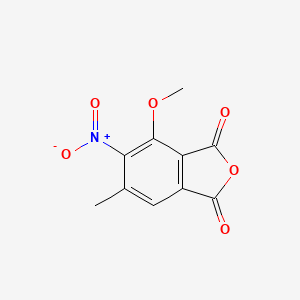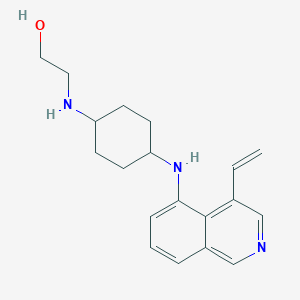![molecular formula C21H22N2 B12893803 3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline CAS No. 918892-43-0](/img/structure/B12893803.png)
3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline is a heterocyclic compound that belongs to the class of imidazoisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline consists of an imidazole ring fused to an isoquinoline ring, with isobutyl and phenyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline typically involves the cyclocondensation of appropriate precursors. One common method is the cyclocondensation of α-benzoylamino-N-[2-(3,4-dimethoxyphenyl)ethyl]valeramide in the presence of phosphoryl chloride . This reaction proceeds under mild conditions and results in the formation of the desired imidazoisoquinoline core.
Industrial Production Methods
Industrial production methods for 3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazoisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives with varying degrees of saturation.
Wissenschaftliche Forschungsanwendungen
3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar imidazo core but differ in the fused ring structure.
Imidazo[2,1-b][1,3]thiazoles: These compounds have a thiazole ring instead of an isoquinoline ring and exhibit different biological activities.
Uniqueness
3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline is unique due to its specific substitution pattern and the combination of an imidazole and isoquinoline ring
Eigenschaften
CAS-Nummer |
918892-43-0 |
|---|---|
Molekularformel |
C21H22N2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
3-(2-methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C21H22N2/c1-15(2)14-19-20(17-9-4-3-5-10-17)22-21-18-11-7-6-8-16(18)12-13-23(19)21/h3-11,15H,12-14H2,1-2H3 |
InChI-Schlüssel |
PUZFEYFPGAPQQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=C(N=C2N1CCC3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893748.png)




![(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12893786.png)

![[3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12893797.png)


